![molecular formula C10H11NO6S B12619278 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 913626-11-6](/img/structure/B12619278.png)
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H11NO6S. It is characterized by the presence of a benzene ring substituted with a methyl(methylsulfonyl)amino group and two carboxylic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid typically involves the introduction of the methyl(methylsulfonyl)amino group onto a benzene ring followed by the carboxylation of the aromatic ring. One common method involves the reaction of methylamine with methylsulfonyl chloride to form methyl(methylsulfonyl)amine, which is then reacted with a benzene derivative under suitable conditions to introduce the desired substituent. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the methyl(methylsulfonyl)amino group, resulting in different reactivity and applications.
5-Amino-2-methylbenzenesulfonic acid: Contains an amino group instead of the carboxylic acids, leading to different chemical properties.
Uniqueness
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of both sulfonyl and carboxylic acid groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
913626-11-6 |
|---|---|
Fórmula molecular |
C10H11NO6S |
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO6S/c1-11(18(2,16)17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
AQLCCKNBQHJPIB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
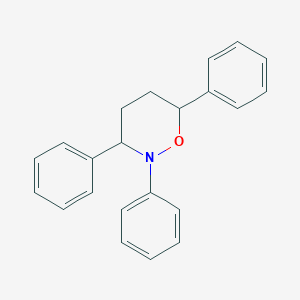

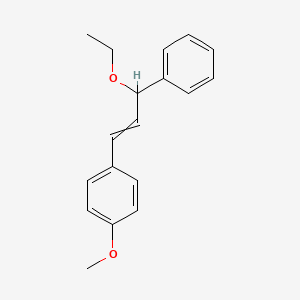
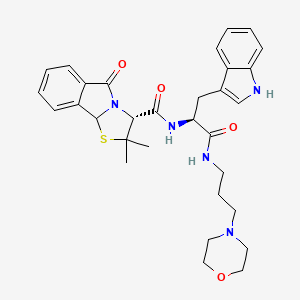
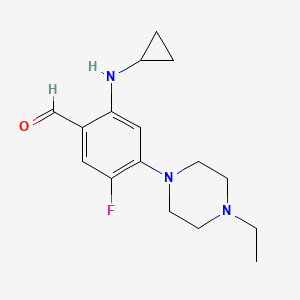
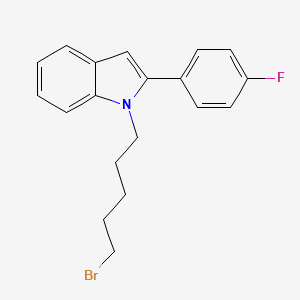

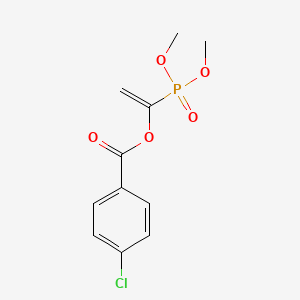
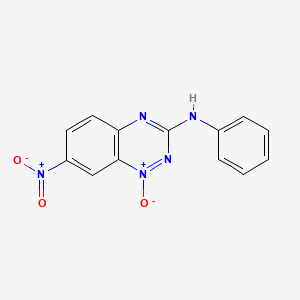
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
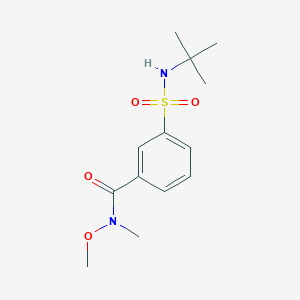
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
